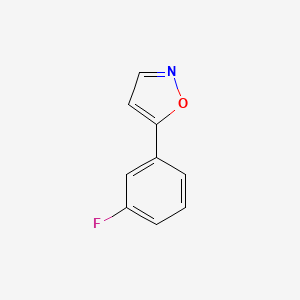

5-(3-Fluorophenyl)isoxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

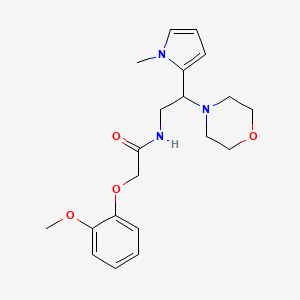

“5-(3-Fluorophenyl)isoxazole” is a chemical compound with the molecular formula C9H6FNO . It is a member of the isoxazole family, which are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered isoxazole ring attached to a 3-fluorophenyl group . The exact structure can be found in databases like PubChem .

科学的研究の応用

Antimicrobial and Antitubercular Activity

A series of isoxazole clubbed 1,3,4-oxadiazole derivatives, including compounds with 5-(3-fluorophenyl)isoxazole, demonstrated promising antimicrobial and antitubercular activity. Their effectiveness against various bacterial strains, including E. coli, P. aeruginosa, S. aureus, and S. pyogenes, as well as antitubercular agents against M. tuberculosis H37Rv, was noted. This was supported by molecular docking insights into the inhibition of the MurD ligase enzyme (Shingare et al., 2018).

Antimicrobial Activity of Derivatives

Another study synthesized derivatives from 1-(5-fluoro-2-hydroxyphenyl)ethanone, which were then tested for their in vitro antimicrobial activity against bacterial and fungal organisms (Kumar et al., 2019).

Aqueous Phase Synthesis and Antimicrobial Activity

Isoxazole derivatives synthesized in an aqueous medium showed antibacterial and antifungal activity against various organisms. Some compounds were particularly active against the gram-positive bacterium Staphylococcus aureus, and two compounds showed antifungal activity against Candida albicans (Banpurkar et al., 2018).

Synthesis of Fluoroalkyl-Substituted Isoxazoles

Research on the synthesis of 5-fluoroalkyl-substituted isoxazoles from functionalized halogenoximes explored a one-pot metal-free cycloaddition approach. The synthesis method focused on producing derivatives in a regioselective manner, offering potential in various applications (Chalyk et al., 2019).

Antitumor Activity

A study synthesized novel isoxazole derivatives and screened them for their antitumor activity against Ehrlich ascites carcinoma cells. Some compounds showed higher antitumor activity than the known cytotoxic agent 5-fluorouracil, indicating their potential as chemotherapeutic agents (Hamama et al., 2017).

DNA Binding and Antimicrobial Activities

Metal complexes of 3-amino-5-(4-fluorophenyl)isoxazole derivatives exhibited DNA binding and significant cleavage of DNA, along with notable antimicrobial activity. These findings suggest applications in the development of antimicrobial agents and DNA interaction studies (Ramesh et al., 2020).

Novel Anticancer Agents for Colon Cancer

Certain N-phenyl-5-carboxamidylisoxazoles demonstrated potent anticancer activity against colon cancer cells, indicating a potential mechanism involving the inhibition of JAK3/STAT3 signaling pathways. This discovery highlights their potential as chemotherapeutic agents for treating colon cancer (Shaw et al., 2012).

将来の方向性

Isoxazole derivatives like “5-(3-Fluorophenyl)isoxazole” continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on further exploring the synthesis methods, biological activities, and potential therapeutic applications of these compounds .

作用機序

Target of Action

It is known that isoxazole derivatives, such as 5-(3-fluorophenyl)isoxazole, often bind with high affinity to multiple receptors . This suggests that this compound may interact with a variety of biological targets.

Mode of Action

Isoxazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . It is likely that this compound operates in a similar manner, interacting with its targets to induce changes in cellular activity.

Biochemical Pathways

Isoxazole derivatives are known to have diverse biological activities, suggesting that they may affect a variety of biochemical pathways . Therefore, it is plausible that this compound could influence multiple biochemical pathways and their downstream effects.

Result of Action

Given the diverse biological activities of isoxazole derivatives , it is likely that this compound induces a range of molecular and cellular effects.

特性

IUPAC Name |

5-(3-fluorophenyl)-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZUMUHSTOCPTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC=NO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(S)-1-(2-Hydroxyethyl)-2-methylpropyl]carbamic acid tert-butyl ester](/img/structure/B2615658.png)

![Methyl 3-(4-{[5-fluoro-2-(4-methylphenyl)phenyl]methoxy}phenyl)propanoate](/img/structure/B2615663.png)

![(9aS)-octahydro-1H-pyrido[1,2-a]piperazine; oxalic acid](/img/structure/B2615666.png)

![(2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2615669.png)

![7-((3-Nitrophenyl)((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)methyl)quinolin-8-ol](/img/structure/B2615674.png)

![Tert-butyl 4-[(2-methyl-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxylate](/img/structure/B2615675.png)